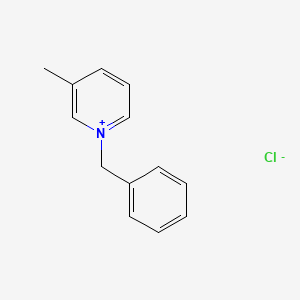

Benzyl-3-methylpyridinium chloride

Description

Benzyl-3-methylpyridinium chloride is a pyridinium-based ionic compound characterized by a benzyl group attached to the nitrogen atom of the pyridinium ring and a methyl group at the 3-position. Such quaternary ammonium salts are often utilized in organic synthesis, catalysis, and as ionic liquids due to their tunable physicochemical properties . However, the provided evidence lacks direct structural or property data for this specific compound, necessitating inferences from related derivatives.

Properties

CAS No. |

16214-99-6 |

|---|---|

Molecular Formula |

C13H14ClN |

Molecular Weight |

219.71 g/mol |

IUPAC Name |

1-benzyl-3-methylpyridin-1-ium;chloride |

InChI |

InChI=1S/C13H14N.ClH/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |

InChI Key |

ZTRFNCRMTSVCAY-UHFFFAOYSA-M |

SMILES |

CC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Cl-] |

Canonical SMILES |

CC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Cl-] |

Other CAS No. |

16214-99-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(Aminocarbonyl)-1-benzylpyridinium Chloride

- Structure: Features a benzyl group at the 1-position and an aminocarbonyl (-CONH₂) group at the 3-position of the pyridinium ring .

- Molecular Formula : C₁₃H₁₃ClN₂O (inferred from IUPAC name).

- Key Differences: The aminocarbonyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the methyl group in Benzyl-3-methylpyridinium chloride. Reactivity: The electron-withdrawing -CONH₂ group may reduce the stability of the pyridinium ring under basic conditions compared to the electron-donating methyl group.

[3-(Benzoyl)-1-methylpiperidin-1-ium-3-yl] 2-Chlorobenzoate Chloride

- Structure : A piperidinium derivative with benzoyl and 2-chlorobenzoate substituents .

- Molecular Formula: C₂₀H₂₁Cl₂NO₃.

- Molecular Weight : 394.292 g/mol.

- Key Differences :

- Ring Type : Piperidinium (6-membered) vs. pyridinium (aromatic 6-membered). The aromaticity of pyridinium salts confers greater thermal stability.

- Substituents : The presence of a chlorobenzoate ester in this compound introduces steric hindrance and hydrolytic sensitivity, unlike the simpler methyl group in this compound.

Other Pyridinium Salts

- General Trends :

- Solubility : Benzyl-substituted pyridinium salts are typically less water-soluble than hydroxyl- or carboxyl-substituted derivatives due to hydrophobic benzyl groups .

- Melting Points : Pyridinium chlorides with bulky substituents (e.g., benzyl) often exhibit higher melting points (>200°C) compared to aliphatic analogs, as seen in hygroscopic hydrochlorides (m.p. 254°C) from nitroaromatic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.